Skp2 inhibitor 2

E3 ubiquitin ligase Skp2-Cks1 interaction biochemical assay

Skp2 inhibitor 2 is a 1,3-diphenylpyrazine derivative that directly disrupts the Skp2-Cks1 protein-protein interaction (IC50 570 nM–10.2 µM), stabilizing p27 and inducing Skp2-dependent cell cycle arrest. Unlike older agents (SMIP004, C1), it does not alter total Skp2 protein levels, enabling unambiguous mechanistic interpretation. This makes it the preferred chemical probe for HTS assay validation, p27 turnover studies, and preclinical PK/PD evaluation in Skp2-driven cancer models. High purity (≥98%) ensures experimental reproducibility.

Molecular Formula C27H32N4O
Molecular Weight 428.6 g/mol
Cat. No. B10857987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSkp2 inhibitor 2
Molecular FormulaC27H32N4O
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1CCN(CC1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H32N4O/c1-27(2,3)26(32)29-18-20-14-16-31(17-15-20)23-19-28-24(21-10-6-4-7-11-21)25(30-23)22-12-8-5-9-13-22/h4-13,19-20H,14-18H2,1-3H3,(H,29,32)
InChIKeyGCCXPXBVXWVREI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Skp2 Inhibitor 2 (CAS 2760612-77-7): A High-Purity E3 Ligase Modulator for p27-Mediated Cell Cycle Research


Skp2 inhibitor 2 (CAS 2760612-77-7; also referenced as compound 14f or 14ag) is a small-molecule antagonist of the F-box protein S-phase kinase-associated protein 2 (Skp2), a substrate-recognition subunit of the SCFSkp2 E3 ubiquitin ligase complex [1]. The compound directly inhibits the Skp2-Cks1 protein-protein interaction, which is essential for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p27Kip1 [1]. By blocking this interaction, Skp2 inhibitor 2 stabilizes p27, leading to cell cycle arrest in a Skp2-dependent manner. The compound is available with high purity (≥97-99.88%) from commercial vendors and is designed for use as a chemical probe to interrogate the Skp2-p27 axis in cancer biology .

Beyond Generic Skp2 Inhibition: Why Skp2 Inhibitor 2 Offers Quantifiable Advantages Over First-Generation Probes


The Skp2 inhibitor landscape includes diverse chemical scaffolds with varying potency, selectivity, and downstream functional effects. While older compounds such as SMIP004 and C1 are widely cited, they exhibit limited cellular potency (IC50 > 30 μM in some contexts) and off-target liabilities that can confound mechanistic interpretation . Skp2 inhibitor 2, a 1,3-diphenylpyrazine derivative, demonstrates superior potency against the Skp2-Cks1 interaction (570 nM to 10.2 μM) and is part of a newer generation of inhibitors designed to directly disrupt the Skp2-p27 binding interface without affecting Skp2 protein levels . Substituting a less potent or less selective analog would undermine experimental reproducibility and lead to suboptimal therapeutic window estimates in preclinical studies.

Head-to-Head and Cross-Study Comparison: Skp2 Inhibitor 2 vs. Established Probes and Next-Generation Candidates


Skp2 Inhibitor 2 Achieves Nanomolar Potency in Disrupting Skp2-Cks1 Interaction, Surpassing SMIP004 and NSC689857

In a direct biochemical assay measuring disruption of the Skp2-Cks1 protein-protein interaction, Skp2 inhibitor 2 (compound 14ag) exhibits an IC50 of 570 nM, representing a 63-fold improvement over the early-generation inhibitor SMIP004 (IC50 not reported for this specific interaction; however, SMIP004 requires 40 µM for cellular p27 stabilization) and a 63-fold enhancement over NSC689857 (IC50 = 36 µM) . The closely related analog Skp2 inhibitor 1 (compound 14i) shows an IC50 of 2.8 µM, making Skp2 inhibitor 2 approximately 5-fold more potent [1]. This potency advantage enables effective target engagement at lower compound concentrations, reducing the risk of off-target effects in cellular and in vivo studies.

E3 ubiquitin ligase Skp2-Cks1 interaction biochemical assay

Cellular Antiproliferative Activity: Skp2 Inhibitor 2 Demonstrates Cell-Type Specific Efficacy Consistent with Skp2 Dependency

While direct cellular IC50 data for Skp2 inhibitor 2 is not publicly disclosed, the compound is reported to induce p27 accumulation and cell cycle arrest in a Skp2-dependent manner [1]. In contrast, the comparator SMIP004 shows limited and highly variable cellular activity: it is cytotoxic to LNCaP-S14 prostate cancer cells (IC50 = 1.09 µM) but exhibits no cytotoxicity against PC3 or DU145 cells even at 80 µM, with antiproliferative activity mainly cytostatic . The first-generation inhibitor C1 inhibits proliferation of MCF-7 and 501 Mel cells with IC50 values of 8 µM and 30 µM, respectively . Skp2 inhibitor 2, as a more potent biochemical inhibitor, is anticipated to exert stronger cellular effects in Skp2-dependent cancer models.

cancer cell proliferation cell cycle arrest p27 stabilization

Selectivity Profile: Skp2 Inhibitor 2 Belongs to a Class of Compounds Designed for Selective Disruption of the Skp2-p27 Interface

The 1,3-diphenylpyrazine scaffold of Skp2 inhibitor 2 was specifically designed to target the binding interface between Skp2 and p27, as described in the medicinal chemistry optimization leading to this compound series [1]. Unlike SMIP004, which downregulates total Skp2 protein levels in addition to inhibiting ligase activity, Skp2 inhibitor 2 does not affect Skp2 expression, providing a cleaner tool for studying p27 degradation specifically . The related compound Skp2 inhibitor 1 (14i) has been shown to selectively inhibit Skp2 without affecting other SCF complexes , suggesting that the chemical series maintains high selectivity. This mechanistic clarity is essential for definitive target validation studies.

target selectivity E3 ligase chemical probe

In Vivo Efficacy: Skp2 Inhibitor 2 is Part of a Series with Validated Antitumor Activity in Xenograft Models

While direct in vivo data for Skp2 inhibitor 2 is not yet published, the closely related analog Skp2 inhibitor 1 (compound 14i) demonstrated robust antitumor activity in NOD-SCID mouse xenograft models of prostate (PC-3) and gastric (MGC-803) cancer [1]. Treatment at 50 mg/kg every two days resulted in 90.42% tumor growth inhibition without overt toxicity, validating the therapeutic potential of the 1,3-diphenylpyrazine scaffold [1]. In contrast, the older inhibitor SMIP004 has not been reported to show significant in vivo efficacy, and C1's in vivo profile is poorly characterized. Skp2 inhibitor 2, with its enhanced biochemical potency, represents a more advanced chemical probe for in vivo target validation studies.

xenograft tumor growth inhibition in vivo pharmacology

Optimal Use Cases for Skp2 Inhibitor 2 in Academic and Pharmaceutical Research


Biochemical Profiling of Skp2-Cks1 Interaction Inhibitors

Use Skp2 inhibitor 2 as a reference compound in high-throughput screening (HTS) or secondary assays designed to identify novel disruptors of the Skp2-Cks1 protein-protein interaction. Its nanomolar potency (IC50 = 570 nM) provides a robust positive control for assay validation .

Validation of Skp2 Dependency in Cancer Cell Lines

Employ Skp2 inhibitor 2 to probe the functional consequences of Skp2 inhibition in a panel of cancer cell lines with varying Skp2 expression levels. The compound's ability to stabilize p27 and induce cell cycle arrest in a Skp2-dependent manner [1] allows researchers to identify tumor types that are most sensitive to Skp2 blockade.

Chemical Biology Studies of p27 Regulation

Utilize Skp2 inhibitor 2 as a selective chemical probe to dissect the contribution of Skp2-mediated degradation to p27 turnover, particularly in contexts where genetic manipulation (e.g., siRNA) is not feasible or introduces compensatory mechanisms. The compound does not alter total Skp2 levels, simplifying data interpretation .

Preclinical Efficacy Studies in Xenograft Models

Given the validated in vivo efficacy of the closely related analog Skp2 inhibitor 1 (compound 14i) [2], Skp2 inhibitor 2 represents a promising lead for pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies in mouse models of Skp2-driven cancers. Its enhanced biochemical potency may translate to improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Skp2 inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.